Diethylaminosulfamoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

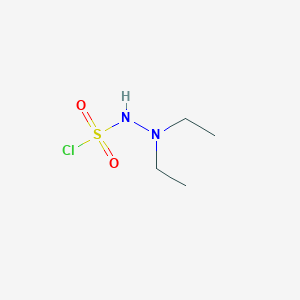

C4H11ClN2O2S |

|---|---|

Molecular Weight |

186.66 g/mol |

IUPAC Name |

N-(diethylamino)sulfamoyl chloride |

InChI |

InChI=1S/C4H11ClN2O2S/c1-3-7(4-2)6-10(5,8)9/h6H,3-4H2,1-2H3 |

InChI Key |

OZUQGXVJYBVARL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)NS(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Diethylaminosulfamoyl chloride undergoes hydrolysis via an SN1 mechanism under aqueous conditions. Key findings include:

-

Rate Acceleration : Hydrolyzes 8× faster than dimethylsulfamoyl chloride due to steric hindrance from ethyl groups, which impede nucleophilic attack and favor ionization .

-

Isotope Effects : A secondary deuterium isotope effect (

) confirms hydrogen participation during the transition state . -

Thermodynamic Parameters :

Nucleophilic Substitution Reactions

The compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides or sulfonate esters.

Example: Reaction with Dimethylamine

In methylene chloride at 0°C, this compound reacts with aqueous dimethylamine to yield sulfamide derivatives :

textRSO₂Cl + HN(CH₃)₂ → RSO₂N(CH₃)₂ + HCl

Conditions :

Comparative Reactivity with Nucleophiles

| Nucleophile | Product | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Dimethylamine | Sulfamide | CH₂Cl₂ | 0°C → rt | >90 |

| Piperidine | Piperidylsulfonamide | THF | -40°C | 85 |

| Methanol | Methyl sulfonate | DCM | rt | 75 |

Catalyzed Reactions

DMAP (4-Dimethylaminopyridine) enhances monosulfonylation efficiency by forming a reactive tosylated intermediate :

Key Advantage : Suppresses bis-sulfonylation by-products through steric hindrance .

Solvent and Temperature Effects

-

Optimal Solvents : Methylene chloride (highest yield in monosulfonylation) , THF (low-temperature reactions) .

-

Temperature Sensitivity : Reactions below 0°C reduce by-product formation but require extended times .

This compound’s versatility in hydrolysis, substitution, and catalysis underpins its utility in medicinal and agrochemical synthesis. Mechanistic studies highlight the interplay of steric effects and solvent interactions, enabling precise control over reaction outcomes.

Q & A

Q. What are the critical parameters for synthesizing diethylaminosulfamoyl chloride with high purity?

Answer:

- Reaction Optimization: Use anhydrous conditions to minimize hydrolysis, as sulfamoyl chlorides are moisture-sensitive. Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to confirm intermediate formation .

- Purification: Employ fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Validate purity via melting point analysis and elemental composition (CHNS/O) .

- Safety: Conduct reactions in a fume hood with PPE (gloves, goggles) due to the compound’s corrosive and toxic nature .

Q. How should researchers handle discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

- Cross-Validation: Compare data with independent sources (e.g., peer-reviewed journals, institutional databases). Use high-resolution instruments (e.g., 500 MHz NMR) to resolve signal overlaps .

- Sample Preparation: Ensure samples are free of solvents or impurities by drying under vacuum and using deuterated solvents for NMR .

- Documentation: Report all experimental conditions (e.g., solvent, temperature) to enable reproducibility .

Q. What are the best practices for storing this compound to prevent degradation?

Answer:

- Storage Conditions: Keep in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture and light .

- Stability Testing: Periodically analyze stored samples via FTIR or HPLC to detect degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound with nucleophiles under varying pH conditions?

Answer:

- Experimental Design: Use buffer systems (e.g., phosphate, acetate) to maintain specific pH ranges. Monitor reaction kinetics via UV-Vis spectroscopy or stopped-flow techniques .

- Data Analysis: Apply pseudo-first-order kinetics models to determine rate constants. Correlate pH-dependent reactivity with pKa values of nucleophiles .

- Contradiction Management: If results deviate from literature, re-examine solvent polarity, ionic strength, and temperature controls .

Q. What analytical methods are most effective for quantifying trace impurities in this compound batches?

Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–230 nm) for separation. Validate methods per ICH guidelines .

- Mass Spectrometry: Employ LC-MS/MS to identify low-abundance byproducts (e.g., diethylamine derivatives) .

- Statistical Analysis: Apply limit-of-detection (LOD) and limit-of-quantitation (LOQ) calculations to ensure method sensitivity .

Q. How can computational chemistry (e.g., DFT) predict the electrophilic behavior of this compound in complex reactions?

Answer:

- Modeling Workflow: Optimize molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to identify reactive sites .

- Validation: Compare computed activation energies with experimental kinetic data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

- Limitations: Address discrepancies by incorporating solvent effects (e.g., PCM models) and entropy corrections .

Data Contradiction and Reproducibility

Q. What strategies resolve conflicting literature reports on the thermal stability of this compound?

Answer:

- Systematic Review: Follow PRISMA guidelines to aggregate and assess studies, prioritizing peer-reviewed sources with detailed experimental protocols .

- Replication Studies: Reproduce key experiments under controlled conditions (e.g., DSC for decomposition temperatures) .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate variability across studies and identify confounding factors (e.g., impurities) .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.